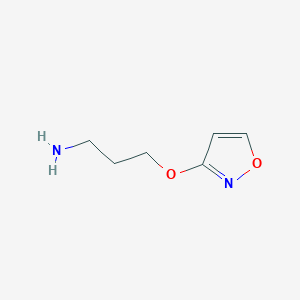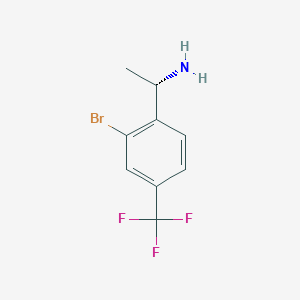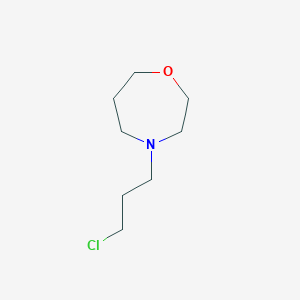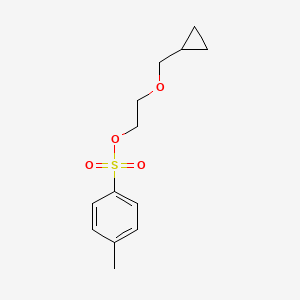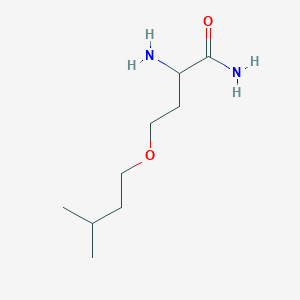![molecular formula C12H16N2O5S B13572262 {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid](/img/structure/B13572262.png)
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid is an organic compound that features a phenyl ring substituted with a butylsulfamoyl group and a carbamoylformic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid typically involves multi-step organic reactions. One common approach is the introduction of the butylsulfamoyl group to the phenyl ring through sulfonation followed by amination. The carbamoylformic acid moiety can be introduced via a formylation reaction. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of {[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid involves its interaction with specific molecular targets. The butylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The carbamoylformic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the butylsulfamoyl and carbamoylformic acid groups.
Sulfonamides: Compounds with a sulfonamide group, similar to the butylsulfamoyl group in the target compound.
Carbamates: Compounds containing a carbamate group, similar to the carbamoylformic acid moiety.
Uniqueness
{[3-(Butylsulfamoyl)phenyl]carbamoyl}formicacid is unique due to the combination of the butylsulfamoyl and carbamoylformic acid groups on a phenyl ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
特性
分子式 |
C12H16N2O5S |
|---|---|
分子量 |
300.33 g/mol |
IUPAC名 |
2-[3-(butylsulfamoyl)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-2-3-7-13-20(18,19)10-6-4-5-9(8-10)14-11(15)12(16)17/h4-6,8,13H,2-3,7H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
QTLFPMXBYBSUBT-UHFFFAOYSA-N |
正規SMILES |
CCCCNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)
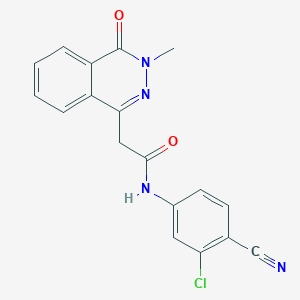
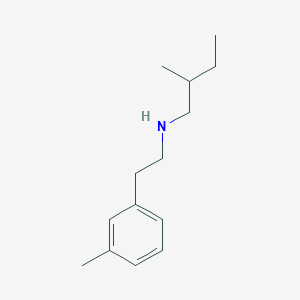
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
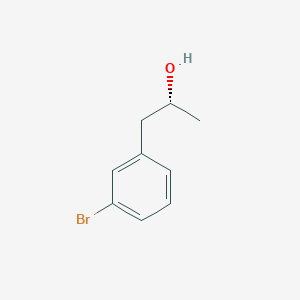
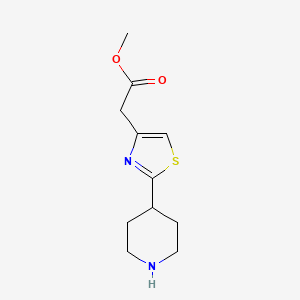
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
